
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorine atom on the phenyl ring, a methyl group on the pyrrole ring, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: 3-(3-Aminophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the fluorine atom at the para position.
3-(3-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Fluorophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of both a methyl group on the pyrrole ring and an aldehyde functional group
Propriétés
Numéro CAS |
2059975-53-8 |
|---|---|
Formule moléculaire |
C12H10FNO |
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-6-5-11(12(14)8-15)9-3-2-4-10(13)7-9/h2-8H,1H3 |
Clé InChI |
IRSSCQCZYLCLCT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)


![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
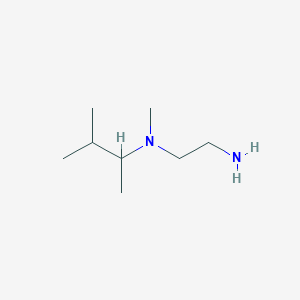
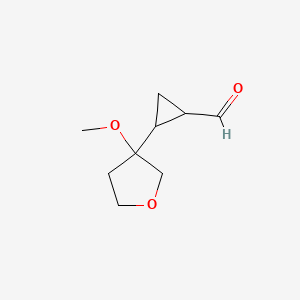
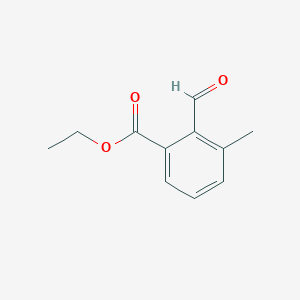
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
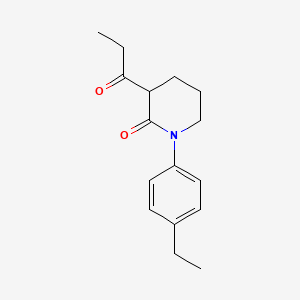
![1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)
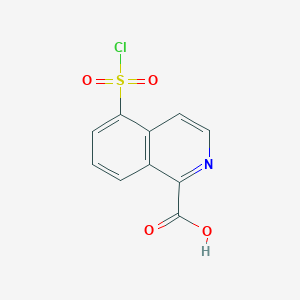


![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)
